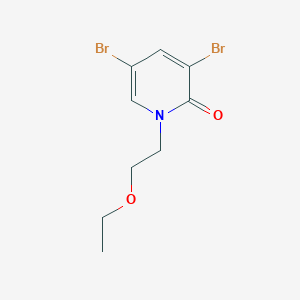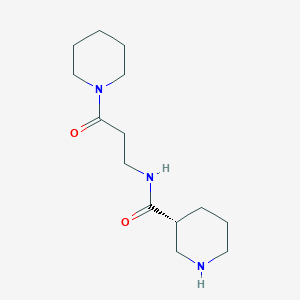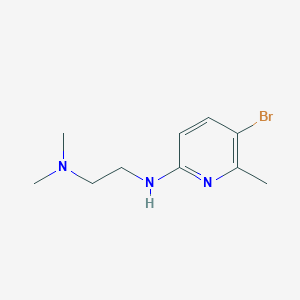
3,5-Dibromo-1-(2-ethoxyethyl)pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-1-(2-ethoxyethyl)pyridin-2-one: is a chemical compound that belongs to the class of pyridinones It is characterized by the presence of two bromine atoms at the 3rd and 5th positions of the pyridine ring, an ethoxyethyl group at the 1st position, and a ketone group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-(2-ethoxyethyl)pyridin-2-one typically involves the bromination of a pyridinone precursor followed by the introduction of the ethoxyethyl group. One common method starts with 2-hydroxypyridine, which undergoes bromination to form 3,5-dibromo-2-hydroxypyridine. This intermediate is then reacted with ethoxyethyl bromide under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3,5-Dibromo-1-(2-ethoxyethyl)pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium ethoxide or potassium thiolate in polar solvents.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Yield substituted pyridinones with various functional groups.
Oxidation and Reduction Reactions: Produce alcohols or carboxylic acids depending on the reaction conditions.
科学的研究の応用
Chemistry: 3,5-Dibromo-1-(2-ethoxyethyl)pyridin-2-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In biological research, this compound can be used to study the interactions of brominated pyridinones with biological targets. It may also serve as a lead compound in the development of new drugs with potential therapeutic applications .
Industry: The compound is used in the development of new materials with specific properties, such as flame retardants or corrosion inhibitors. Its unique structure allows for the modification of physical and chemical properties of the final products .
作用機序
The mechanism of action of 3,5-Dibromo-1-(2-ethoxyethyl)pyridin-2-one involves its interaction with specific molecular targets. The bromine atoms and the ethoxyethyl group can participate in various binding interactions with enzymes or receptors, leading to modulation of their activity. The ketone group can also form hydrogen bonds with biological molecules, influencing their function .
類似化合物との比較
3,5-Dibromo-1-methylpyridin-2-one: Similar structure but with a methyl group instead of an ethoxyethyl group.
3,5-Dibromo-2-hydroxypyridine: Lacks the ethoxyethyl group and has a hydroxyl group at the 2nd position.
3,5-Dibromo-1-phenylpyridin-2-one: Contains a phenyl group instead of an ethoxyethyl group.
Uniqueness: 3,5-Dibromo-1-(2-ethoxyethyl)pyridin-2-one is unique due to the presence of the ethoxyethyl group, which can influence its solubility, reactivity, and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are desired .
特性
IUPAC Name |
3,5-dibromo-1-(2-ethoxyethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2NO2/c1-2-14-4-3-12-6-7(10)5-8(11)9(12)13/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQBLZVNVABZCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=C(C1=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide](/img/structure/B6631224.png)
![N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine](/img/structure/B6631229.png)
![N-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B6631236.png)


![N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6631271.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]imidazole](/img/structure/B6631284.png)
![Methyl 4-methyl-2-[(3-morpholin-4-yl-3-oxopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B6631289.png)
![3,5-Dibromo-1-[(4-methylphenyl)methyl]pyridin-2-one](/img/structure/B6631291.png)
![N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631309.png)



